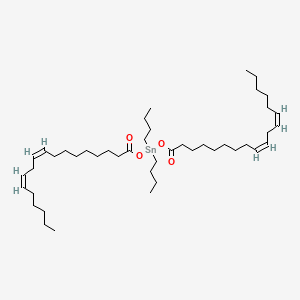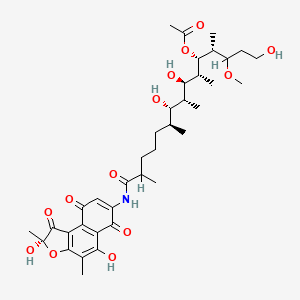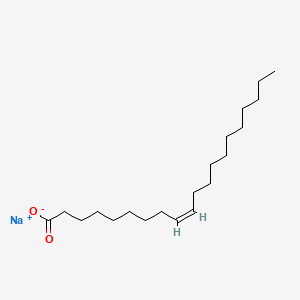
trans-3-Bromodihydro-3,5-dimethylfuran-2(3H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Trans-3-Bromodihydro-3,5-dimethylfuran-2(3H)-one is an organic compound belonging to the furan family. Furans are heterocyclic compounds characterized by a five-membered ring containing one oxygen atom. This particular compound features bromine and methyl substituents, which can significantly influence its chemical properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of trans-3-Bromodihydro-3,5-dimethylfuran-2(3H)-one typically involves the bromination of a precursor furan compound. One common method is the bromination of dihydro-3,5-dimethylfuran-2(3H)-one using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to ensure selectivity and yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-effectiveness, yield, and safety. Continuous flow reactors and automated systems might be employed to ensure consistent quality and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
Trans-3-Bromodihydro-3,5-dimethylfuran-2(3H)-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to form more complex structures.
Reduction Reactions: Reduction can be used to remove the bromine atom or to modify the furan ring.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar solvents.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, substitution with an amine might yield an amino-furan derivative, while oxidation could produce a furanone with additional oxygen-containing functional groups.
Aplicaciones Científicas De Investigación
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties or as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of trans-3-Bromodihydro-3,5-dimethylfuran-2(3H)-one depends on its specific application. In chemical reactions, it acts as a reactive intermediate, participating in various transformations. In biological systems, it may interact with specific molecular targets, such as enzymes or receptors, influencing biochemical pathways.
Comparación Con Compuestos Similares
Similar Compounds
3-Bromofuran: Lacks the dihydro and dimethyl substituents, making it less sterically hindered.
3,5-Dimethylfuran:
2-Bromodihydrofuran: Similar structure but with different substitution patterns, leading to different chemical properties.
Uniqueness
Trans-3-Bromodihydro-3,5-dimethylfuran-2(3H)-one is unique due to its specific substitution pattern, which influences its reactivity and potential applications. The presence of both bromine and methyl groups can enhance its utility in synthetic chemistry and its potential biological activity.
Propiedades
Número CAS |
41788-51-6 |
|---|---|
Fórmula molecular |
C6H9BrO2 |
Peso molecular |
193.04 g/mol |
Nombre IUPAC |
(3S,5S)-3-bromo-3,5-dimethyloxolan-2-one |
InChI |
InChI=1S/C6H9BrO2/c1-4-3-6(2,7)5(8)9-4/h4H,3H2,1-2H3/t4-,6-/m0/s1 |
Clave InChI |
UIGUFPIRJDSCNF-NJGYIYPDSA-N |
SMILES isomérico |
C[C@H]1C[C@](C(=O)O1)(C)Br |
SMILES canónico |
CC1CC(C(=O)O1)(C)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


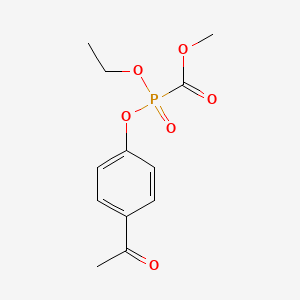
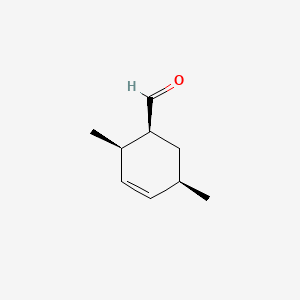
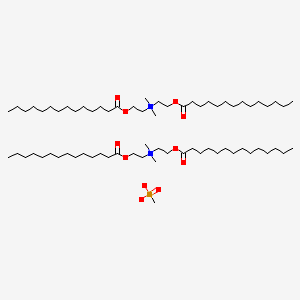
![Ethyl 5,7,7-trimethyl-1-oxaspiro[2.5]oct-4-ene-2-carboxylate](/img/structure/B12683282.png)
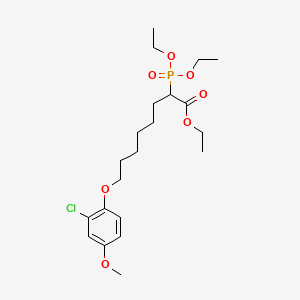
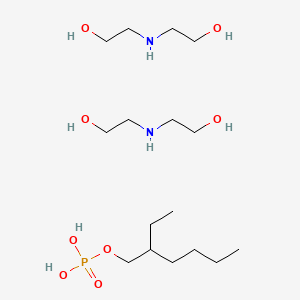
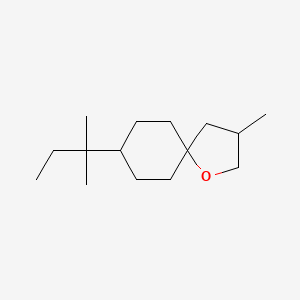
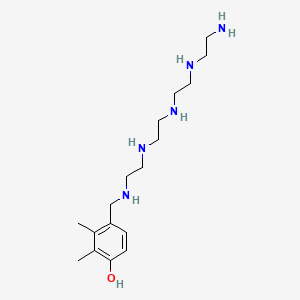
![1,2,4,5-Tetrabromo-3,6-bis[(2,4,6-tribromophenoxy)methyl]benzene](/img/structure/B12683319.png)
